![molecular formula C50H91N5O B13386412 2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine; 2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine; 5-methylidene-6-propan-2-yl-4-azaspiro[25]octane; 2-methylidene-3-propan-2-ylpiperidine; 6-propan-2-yl-4-azaspiro[24]heptan-5-one” is a complex organic molecule with multiple structural variations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds necessary for the piperidine and pyrrolidine rings.
Cyclization Reactions: These are crucial for forming the spiro and aza structures.
Hydrogenation: This step may be used to reduce double bonds and stabilize the final product.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, they may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-6-methylidene-5-propan-2-ylpiperidine
- 2,2-Dimethyl-5-methylidene-4-propan-2-ylpyrrolidine
- 5-Methylidene-6-propan-2-yl-4-azaspiro[2.5]octane
- 2-Methylidene-3-propan-2-ylpiperidine
- 6-Propan-2-yl-4-azaspiro[2.4]heptan-5-one
Uniqueness
The uniqueness of these compounds lies in their structural diversity and the presence of multiple functional groups, which contribute to their varied chemical reactivity and potential applications. Compared to similar compounds, they may offer enhanced stability, reactivity, or biological activity.
Eigenschaften
Molekularformel |
C50H91N5O |
|---|---|
Molekulargewicht |
778.3 g/mol |
IUPAC-Name |
2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C11H19N.C11H21N.C10H19N.C9H15NO.C9H17N/c1-8(2)10-4-5-11(6-7-11)12-9(10)3;1-8(2)10-6-7-11(4,5)12-9(10)3;1-7(2)9-6-10(4,5)11-8(9)3;1-6(2)7-5-9(3-4-9)10-8(7)11;1-7(2)9-5-4-6-10-8(9)3/h8,10,12H,3-7H2,1-2H3;8,10,12H,3,6-7H2,1-2,4-5H3;7,9,11H,3,6H2,1-2,4-5H3;6-7H,3-5H2,1-2H3,(H,10,11);7,9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
OYQZHJMLVGRVOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCNC1=C.CC(C)C1CCC(NC1=C)(C)C.CC(C)C1CCC2(CC2)NC1=C.CC(C)C1CC(NC1=C)(C)C.CC(C)C1CC2(CC2)NC1=O |
Verwandte CAS-Nummern |
41724-56-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine](/img/structure/B13386345.png)
![{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
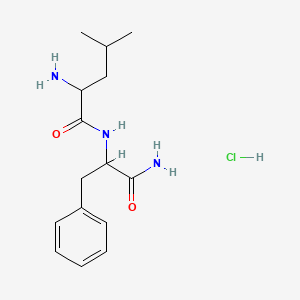
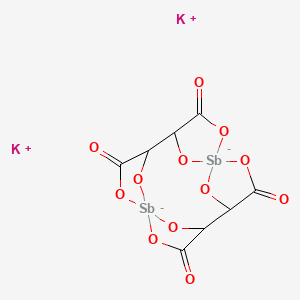
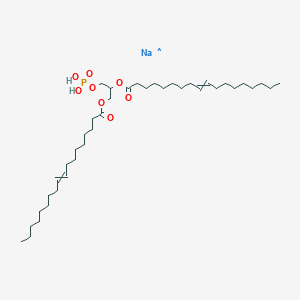

![{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13386378.png)
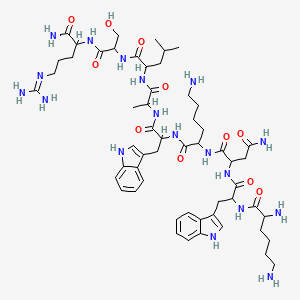
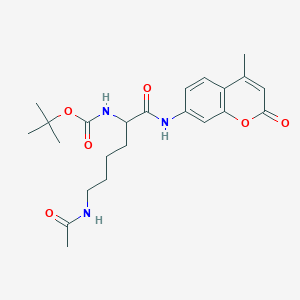
![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)
![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
